molecular formula C19H22N2O2 B008550 6-Hydroxyvinburnine CAS No. 101242-46-0

6-Hydroxyvinburnine

Cat. No. B008550
CAS RN: 101242-46-0
M. Wt: 310.4 g/mol
InChI Key: ORAIZAYDRXAALB-BRQZFJGMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxyvinburnine is a chemical compound that belongs to the class of alkaloids. It is a derivative of vinburnine, which is found in the leaves of the Madagascar periwinkle plant. 6-Hydroxyvinburnine has gained significant attention in the scientific community due to its potential applications in the field of medicine.

Mechanism Of Action

The mechanism of action of 6-Hydroxyvinburnine is not fully understood. However, it is believed to exert its anti-tumor effects by inducing apoptosis in cancer cells. The compound has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. The anti-inflammatory effects of 6-Hydroxyvinburnine are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
6-Hydroxyvinburnine has been found to have several biochemical and physiological effects. The compound has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been found to reduce the levels of reactive oxygen species in cells. In animal models, 6-Hydroxyvinburnine has been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6-Hydroxyvinburnine in lab experiments is its potential anti-tumor and anti-inflammatory properties. The compound has been found to be effective in inhibiting the growth of cancer cells and reducing inflammation in animal models. However, one of the limitations of using 6-Hydroxyvinburnine in lab experiments is its complex synthesis method. The synthesis of the compound requires expertise in the field of organic chemistry, which can be a limiting factor for some researchers.

Future Directions

The potential applications of 6-Hydroxyvinburnine in the field of medicine are vast. Future research should focus on elucidating the mechanism of action of the compound and identifying potential targets for its anti-tumor and anti-inflammatory effects. Additionally, research should aim to optimize the synthesis method of 6-Hydroxyvinburnine to make it more accessible to researchers. Finally, the compound's potential toxicity and side effects should be thoroughly investigated to ensure its safety for use in humans.
Conclusion:
6-Hydroxyvinburnine is a promising compound with potential applications in the field of medicine. Its anti-tumor, anti-inflammatory, and anti-oxidant properties make it a potential candidate for the treatment of cancer and inflammation-related diseases. The compound's complex synthesis method and limited availability may be a limiting factor for some researchers. However, future research should aim to optimize the synthesis method and identify potential targets for its therapeutic effects.

Synthesis Methods

The synthesis of 6-Hydroxyvinburnine involves the extraction of vinburnine from the leaves of the Madagascar periwinkle plant. The vinburnine is then subjected to a series of chemical reactions that result in the formation of 6-Hydroxyvinburnine. The synthesis method of 6-Hydroxyvinburnine is a complex process that requires expertise in the field of organic chemistry.

Scientific Research Applications

6-Hydroxyvinburnine has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammation. The anti-oxidant properties of 6-Hydroxyvinburnine make it a potential candidate for the treatment of oxidative stress-related diseases.

properties

CAS RN

101242-46-0

Product Name

6-Hydroxyvinburnine

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

(15S,19S)-15-ethyl-9-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one

InChI

InChI=1S/C19H22N2O2/c1-2-19-8-5-9-20-11-14(22)16-12-6-3-4-7-13(12)21(15(23)10-19)17(16)18(19)20/h3-4,6-7,14,18,22H,2,5,8-11H2,1H3/t14?,18-,19+/m1/s1

InChI Key

ORAIZAYDRXAALB-BRQZFJGMSA-N

Isomeric SMILES

CC[C@@]12CCCN3[C@@H]1C4=C(C(C3)O)C5=CC=CC=C5N4C(=O)C2

SMILES

CCC12CCCN3C1C4=C(C(C3)O)C5=CC=CC=C5N4C(=O)C2

Canonical SMILES

CCC12CCCN3C1C4=C(C(C3)O)C5=CC=CC=C5N4C(=O)C2

synonyms

6-hydroxyeburamonine
6-hydroxyvinburnine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.